2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 268.33 g/mol. It is classified under the category of sulfonates, which are esters or salts of sulfonic acids. The compound is recognized by its CAS number 2522927-67-7 and is utilized in various scientific applications, particularly in organic synthesis and medicinal chemistry .
The synthesis of 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate typically involves the reaction of a suitable spiro compound with a sulfonyl chloride derivative. The general method can be outlined as follows:
The structural representation of 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate can be depicted using its SMILES notation: Cc1ccc(cc1)S(=O)(=O)OC1CC2(C1)COC2
. This notation indicates the presence of a spirocyclic structure fused with a sulfonate group.
2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate can participate in various chemical reactions due to its reactive sulfonate group:
The mechanism by which 2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate exerts its effects involves several steps:
Research into similar compounds suggests that these mechanisms are critical for their reactivity and utility in synthetic organic chemistry .
2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate finds applications primarily in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5